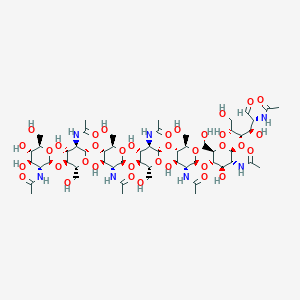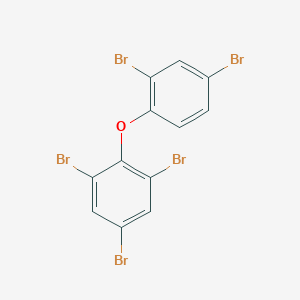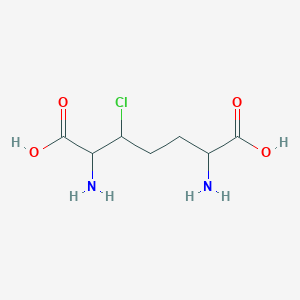
2,8-Dibromodibenzothiophene
Vue d'ensemble
Description
2,8-Dibromodibenzothiophene (CAS number 31574-87-5) is a double brominated derivative of dibenzothiophene . It can be considered structurally as a biphenyl further bridged with a sulfur atom . It is used as a starting material or intermediate for synthesizing novel 2,8-disubstituted dibenzothiophenes via palladium-catalyzed C-N or C-C bond formation . It is also used as a starting material to create organic electroluminescent derivatives .
Synthesis Analysis
2,8-Dibromodibenzothiophene was synthesized from dibenzothiophene with bromine in chloroform . Further oxidation of 2,8-dibromodibenzothiophene with dihydrogen peroxide in acetic acid gives 2,8-dibromodibenzothiophene-5,5-dioxide . Another synthesis involves the treatment of 2,8-dibromodibenzothiophene with pyrazole under Ullmann-type amination conditions for the dual C–N bond formation .Molecular Structure Analysis
The molecular formula of 2,8-Dibromodibenzothiophene is C12H6Br2S . It can be considered structurally as a biphenyl further bridged with a sulfur atom .Chemical Reactions Analysis
2,8-Dibromodibenzothiophene is used as a starting material or intermediate for synthesizing novel 2,8-disubstituted dibenzothiophenes via palladium-catalyzed C-N or C-C bond formation . The synthesis involves the treatment of 2,8-dibromodibenzothiophene with pyrazole under Ullmann-type amination conditions for the dual C–N bond formation .Physical And Chemical Properties Analysis
2,8-Dibromodibenzothiophene is a white to light yellow solid . More detailed physical and chemical properties are not available in the sources.Applications De Recherche Scientifique
Tin-Based Perovskite Solar Cells
2,8-Dibromodibenzothiophene-S,S-dioxide (BrDS): has been utilized as an additive to enhance the performance of tin-based perovskite solar cells. The introduction of BrDS into the perovskite films serves as an effective doping strategy, improving the structure and optoelectronic properties. This doping helps inhibit the oxidation of Sn^2+ to Sn^4+, and passivates grain boundary defects and point defects within the films. As a result, the BrDS-doped perovskite films exhibit higher carrier lifetime and crystal quality, leading to a power conversion efficiency of 14.98% , which is among the highest reported for tin-based perovskite solar cells .
Defect Passivation in Semiconductors
The application of BrDS in semiconductors is significant for defect passivation. By doping semiconductor materials with BrDS, it’s possible to reduce the number of defects such as tin vacancies and other point defects. This results in improved semiconductor performance, which is crucial for the development of high-efficiency electronic devices .
Optoelectronic Device Manufacturing
In the manufacturing of optoelectronic devices, BrDS can be used to improve the quality of the active layers. The higher carrier lifetime and crystal quality achieved through BrDS doping are essential for developing more efficient and stable optoelectronic devices, such as light-emitting diodes (LEDs) and photodetectors .
Stability Enhancement of Electronic Materials
BrDS doping has shown to significantly enhance the long-term stability of electronic materials, especially in tin-based perovskite films. This stability is crucial for the practical application and commercialization of electronic devices, ensuring they remain functional over extended periods .
Lead-Free Perovskite Development
The development of lead-free perovskites is a critical area of research due to environmental concerns associated with lead. BrDS serves as a promising additive for tin-based perovskites, which are considered the most promising lead-free alternatives due to their suitable bandgap and low toxicity .
Improved Operational Stability in Devices
Devices doped with BrDS demonstrate improved operational stability, particularly in nitrogen atmospheres. This improvement is vital for the performance and longevity of devices under various environmental conditions .
Bandgap Engineering
BrDS can be used in bandgap engineering to adjust the energy levels of semiconductor materials. This adjustment is necessary to optimize the absorption and emission properties of semiconductors for specific applications .
Advanced Material Synthesis
Finally, BrDS plays a role in the synthesis of advanced materials. Its ability to improve the structural and optoelectronic properties of materials makes it a valuable component in the development of next-generation materials for various technological applications .
Orientations Futures
2,8-Dibromodibenzothiophene has been used in the synthesis of conjugated small organic molecules . It has also been used in additive engineering with 2,8-dibromo-dibenzothiophene-S, S-dioxide enabled tin-based perovskite solar cells with 14.98% power conversion efficiency . This work represents a noteworthy step towards manufacturing efficient and stable tin-based PSCs .
Mécanisme D'action
Target of Action
The primary target of 2,8-Dibromodibenzothiophene (BrDS) is tin-based perovskite films used in solar cells . These films have attracted much attention due to their suitable bandgap and low toxicity .
Mode of Action
BrDS interacts with its targets by acting as a doping agent . The introduction of BrDS can effectively inhibit the oxidation of Sn2+ and passivate grain boundary defects and point defects in the perovskite films . This interaction results in an improvement in the structure and optoelectronic properties of tin-based perovskite films .
Biochemical Pathways
The biochemical pathway affected by BrDS involves the oxidation of Sn2+ to Sn4+ . By inhibiting this oxidation, BrDS helps to reduce the number of tin vacancy defects in tin-based perovskite, which are a major cause of losses in device efficiency .
Result of Action
The introduction of BrDS results in tin-based perovskite films exhibiting higher carrier lifetime and crystal quality . As a result, the BrDS-doped device achieves a power conversion efficiency of 14.98% with a certified efficiency of 14.36%, which is one of the highest power conversion efficiencies (PCEs) reported to date for tin-based perovskite solar cells (PSCs) .
Propriétés
IUPAC Name |
2,8-dibromodibenzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br2S/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)15-11/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNEXSUAHKVAPFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C3=C(S2)C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40348155 | |
| Record name | 2,8-Dibromodibenzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40348155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,8-Dibromodibenzothiophene | |
CAS RN |
31574-87-5 | |
| Record name | 2,8-Dibromodibenzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40348155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,8-Dibromodibenzothiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![6,7,8,9-Tetrahydro-3H-imidazo[4,5-h]isoquinolin-2-ol](/img/structure/B47561.png)



